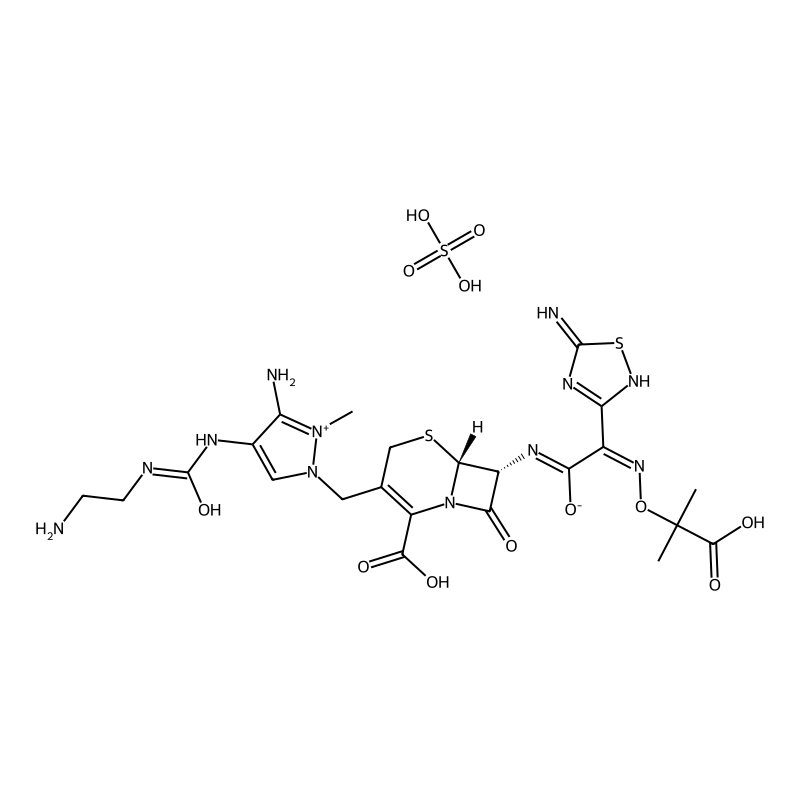

Ceftolozane Sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Ceftolozane sulfate is a fifth-generation, semi-synthetic antipseudomonal cephalosporin antibiotic, primarily procured as an active pharmaceutical ingredient (API) for intravenous formulations and microbiological research [1]. Characterized by its 3'-aminopyrazolium and 7-aminothiadiazole side chains, the compound exhibits exceptional stability against AmpC β-lactamases and enhanced binding affinity for penicillin-binding proteins (PBPs), particularly PBP3 and PBP1b [2]. In industrial and laboratory settings, the sulfate salt is specifically selected over the free base or intermediate forms due to its high aqueous solubility, defined crystalline hydration states, and compatibility with stabilizing excipients such as L-arginine and sodium chloride during lyophilization [1]. These properties make it the definitive material for formulating advanced Gram-negative therapeutics and developing in vitro susceptibility assays [2].

Substituting ceftolozane sulfate with legacy antipseudomonal cephalosporins (like ceftazidime) or upstream synthetic intermediates (like the trifluoroacetate salt) severely compromises both manufacturing workflows and application performance [1]. Legacy cephalosporins lack the steric hindrance provided by ceftolozane's bulky pyrazole side chain, rendering them susceptible to hydrolysis by upregulated efflux pumps and AmpC β-lactamases in multi-drug resistant (MDR) strains [1]. Furthermore, attempting to formulate with the ceftolozane free base (zwitterion) or crude intermediates fails to achieve the precise aqueous solubility and acidic pH baseline (pH ~1.92 at 20 mg/mL) required for stable co-lyophilization with tazobactam and L-arginine [2]. Consequently, procuring the isolated, high-purity sulfate salt is mandatory to ensure batch-to-batch reproducibility, gravimetric accuracy, and regulatory-compliant degradation profiles in finished drug products [2].

Downstream Processability: Purity Upgrades via Sulfate Crystallization

During the chemical synthesis of ceftolozane, the global deprotection step yields a crude trifluoroacetate (TFA) salt. Converting this intermediate into ceftolozane sulfate via resin treatment and crystallization significantly reduces nonpolar and insoluble impurities [1]. Quantitative analysis demonstrates that the isolated sulfate salt achieves 92–95 area % purity, compared to the 75–80 area % purity of the TFA intermediate [1]. This crystallization occurs efficiently from a 2-propanol/water system at 8–12 °C[1].

| Evidence Dimension | Synthetic purity (area %) |

| Target Compound Data | Ceftolozane sulfate (92–95 area %) |

| Comparator Or Baseline | Ceftolozane TFA salt intermediate (75–80 area %) |

| Quantified Difference | 12–20% absolute increase in purity |

| Conditions | Resin treatment followed by crystallization from 2-propanol/water |

Procuring the isolated sulfate salt eliminates the need for secondary manufacturers to perform complex, yield-reducing resin purifications on crude synthetic intermediates.

Gravimetric Reproducibility: Defined Hydration in Crystalline Form 1

The solid-state form of ceftolozane sulfate directly impacts its handling and dosing accuracy during formulation. Crystalline ceftolozane sulfate Form 1, crystallized from aqueous isopropanol, maintains a highly predictable hydration state, containing 18–20 wt% water [1]. In contrast, amorphous ceftolozane sulfate lacks a defined crystal lattice, leading to uncontrolled hygroscopicity and variable moisture absorption under ambient conditions [1]. Dynamic vapor sorption (DVS) confirms that Form 1 remains stable at relative humidities above 40% at 25 °C, ensuring consistent mass-to-activity ratios[1].

| Evidence Dimension | Water content / Hydration predictability |

| Target Compound Data | Crystalline ceftolozane sulfate Form 1 (18–20 wt% water) |

| Comparator Or Baseline | Amorphous ceftolozane sulfate (Undefined, highly variable moisture) |

| Quantified Difference | Strict 18–20% bound moisture vs uncontrolled absorption |

| Conditions | Dynamic vapor sorption (DVS) at 25 °C, >40% relative humidity |

Predictable hydration states are critical for precise gravimetric assaying and batch-to-batch reproducibility during large-scale API compounding.

Formulation Compatibility: Aqueous Solubility and pH Profiling

The successful lyophilization of ceftolozane requires specific physicochemical baselines that the free base (zwitterion) cannot provide. Ceftolozane sulfate is freely soluble in water and generates a highly acidic environment, with a 20 mg/mL (2%) aqueous solution exhibiting a pH of 1.92[1]. This intrinsic acidity and high solubility are essential for the subsequent addition of L-arginine and sodium chloride, which act as necessary stabilizers to prevent degradation during the lyophilization process [2]. The free base lacks this optimal counterion profile, complicating the dissolution and pH adjustment phases of manufacturing [2].

| Evidence Dimension | Aqueous solubility and formulation pH |

| Target Compound Data | Ceftolozane sulfate (Freely soluble, pH 1.92 at 2% solution) |

| Comparator Or Baseline | Ceftolozane free base (Lower solubility, non-optimal pH profile) |

| Quantified Difference | Sulfate salt provides exact stoichiometric acidity required for excipient protonation |

| Conditions | 20 mg/mL aqueous solution preparation prior to buffering and lyophilization |

The specific solubility and acidic pH characteristics of the sulfate salt are mandatory for manufacturing stable, regulatory-compliant lyophilized dosage forms.

Application Efficacy: Overcoming AmpC-Mediated Resistance

In application-critical performance, ceftolozane sulfate demonstrates superior in vitro activity against multi-drug resistant (MDR) Gram-negative pathogens compared to legacy benchmark materials. Against clinical isolates of Pseudomonas aeruginosa with fully derepressed AmpC β-lactamase, ceftolozane (tested with tazobactam) exhibits an MIC90 of 8 µg/mL [1]. Under identical assay conditions, the standard comparator ceftazidime fails, returning an MIC90 of >32 µg/mL [1]. This enhanced stability against AmpC hydrolysis makes ceftolozane sulfate the requisite standard for modern susceptibility testing [1].

| Evidence Dimension | Minimum Inhibitory Concentration (MIC90) |

| Target Compound Data | Ceftolozane (MIC90 = 8 µg/mL) |

| Comparator Or Baseline | Ceftazidime (MIC90 > 32 µg/mL) |

| Quantified Difference | ≥ 4-fold greater potency against derepressed AmpC strains |

| Conditions | In vitro susceptibility testing against AmpC-derepressed P. aeruginosa clinical isolates |

This quantitative superiority justifies the procurement of ceftolozane sulfate for R&D and diagnostic workflows targeting carbapenem- and cephalosporin-resistant pathogens.

Active Pharmaceutical Ingredient (API) Manufacturing for Intravenous Formulations

Directly downstream of its high aqueous solubility, defined crystalline hydration, and compatibility with L-arginine, ceftolozane sulfate is the required API for formulating fixed-dose combination lyophilized powders (e.g., with tazobactam) for the treatment of complex bacterial infections [1].

Microbiological Susceptibility Assay Development

Leveraging its superior MIC90 profile against AmpC-derepressed P. aeruginosa, this compound is utilized as a primary reference standard in clinical microbiology laboratories for developing and calibrating automated antimicrobial susceptibility testing (AST) panels where legacy cephalosporins fail[2].

Penicillin-Binding Protein (PBP) Binding Studies

Because ceftolozane sulfate maintains its structural integrity and avoids rapid hydrolysis by efflux pumps, it is the preferred substrate for advanced biochemical assays mapping PBP1b and PBP3 inhibition kinetics in Gram-negative cell wall synthesis models [1].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Mechanism of Action

Absorption Distribution and Excretion

Ceftolozane is mainly excreted in the urine.

13.5 L. Tissue distribution of ceftalozone-tazobactam is rapid and shows good penetration into the lung, rendering it an ideal treatment for bacterial pneumonia.

The renal clearance of was measured to be 3.41 – 6.69 L/h after a single dose of ceftolozane-tazobactam. Dose adjustments of this drug are required in patients with impaired renal function with a creatinine clearance of 50 mL/min or below. Consult official labeling for dosing adjustment guidelines.

Metabolism Metabolites

Wikipedia

Biological Half Life

Use Classification

Dates

Toda, A., et al.; Bioorg. Med. Chem. Lett., 18, 4849 (2008); Tekeda, S., et al.: Antimicro. Agents Chemother., 51, 826 (2007)